4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride

Catalog No.
S14015146
CAS No.
M.F
C4H6ClN3S
M. Wt
163.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochl...

Product Name

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d]thiadiazole;hydrochloride

Molecular Formula

C4H6ClN3S

Molecular Weight

163.63 g/mol

InChI

InChI=1S/C4H5N3S.ClH/c1-3-4(2-5-1)8-7-6-3;/h5H,1-2H2;1H

InChI Key

MWERMDUNDTXLKE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)SN=N2.Cl

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is a heterocyclic compound characterized by a fused pyrrole and thiadiazole ring system. This compound has garnered attention due to its unique structural features, which contribute to its diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is C6H7N3SC_6H_7N_3S, and it has a molar mass of approximately 155.20 g/mol. Its structure includes a five-membered pyrrole ring fused to a thiadiazole ring, which is known for its reactivity and ability to form various derivatives.

The chemical reactivity of 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride can be attributed to the presence of both nitrogen and sulfur atoms in its structure. Common reactions include:

  • Nucleophilic substitution: The nitrogen atoms can participate in nucleophilic substitution reactions with electrophiles.
  • Electrophilic aromatic substitution: The aromatic nature of the thiadiazole ring allows for electrophilic substitution.
  • Condensation reactions: The compound can undergo condensation with various carbonyl compounds to form more complex structures.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activity or altered physical properties.

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride has been studied for its biological properties, including:

  • Antimicrobial activity: Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains.
  • Antitumor properties: Some studies suggest potential antitumor activity, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory effects: The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.

These activities are primarily attributed to the unique electronic and steric properties of the thiadiazole and pyrrole moieties.

Several methods have been developed for synthesizing 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride:

  • Cyclization reactions: One common method involves the cyclization of appropriate precursors containing both pyrrole and thiadiazole functionalities.
  • Condensation reactions: Condensing an amine with a suitable carbonyl compound followed by cyclization can yield this compound.
  • Multi-step synthesis: A more complex approach may involve multiple steps where intermediates are synthesized before arriving at the final product.

The choice of synthesis method depends on factors such as desired yield, purity requirements, and available starting materials.

The applications of 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride span several fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for drug development.
  • Agricultural chemicals: Its antimicrobial properties make it a candidate for use in crop protection against pathogens.
  • Material science: The unique electronic properties may allow for applications in organic electronics or as functional materials.

Interaction studies involving 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride focus on its binding affinities with various biological targets. These studies help elucidate the mechanisms behind its biological activities and can inform modifications to enhance efficacy or reduce toxicity. Key interactions include:

  • Binding to DNA or RNA targets
  • Interaction with protein receptors involved in disease pathways
  • Effects on enzyme activities relevant to metabolism or signaling

Several compounds share structural similarities with 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Methyl-1H-pyrroleC5H7NC_5H_7NLacks sulfur; simpler structure
1,2,3-ThiadiazoleC2H2N2SC_2H_2N_2SContains only thiadiazole without pyrrole
4H-Pyrrolo[2,3-d]thiazoleC5H4N2SC_5H_4N_2SSimilar ring system but different connectivity

Uniqueness

The uniqueness of 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride lies in its specific arrangement of nitrogen and sulfur atoms within a fused bicyclic framework. This configuration enhances its reactivity and biological activity compared to other similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

162.9970961 g/mol

Monoisotopic Mass

162.9970961 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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